molecular formula C21H22N2O2S B2723720 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396884-45-9

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2723720
M. Wt: 366.48
InChI Key: QVYSHSFAWJPTHO-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a biphenyl and thiophen group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The biphenyl group is a common motif in organic chemistry and is known for its rigidity, which can be useful in drug design . The thiophen group is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the biphenyl and thiophen groups, along with the urea functionality. The biphenyl group would likely impart a degree of rigidity to the molecule, while the thiophen group could potentially participate in aromatic interactions .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of reactions. For example, they can participate in condensation reactions with carboxylic acids to form amides . The biphenyl group could potentially undergo electrophilic aromatic substitution reactions, while the thiophen group could undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the urea group could potentially result in hydrogen bonding interactions . The biphenyl and thiophen groups could potentially influence the compound’s lipophilicity .

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

The synthesis of urea derivatives often targets the optimization of pharmacophoric moieties to enhance biological activity. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize spacer length and conformational flexibility for high inhibitory activities. This approach highlights the utility of urea derivatives in designing compounds with potential therapeutic applications, such as in the treatment of diseases associated with acetylcholinesterase dysfunction (Vidaluc et al., 1995).

Biological Activity and Molecular Docking Studies

Urea derivatives have also been explored for their potential as inhibitors of specific enzymes and receptors, contributing to the understanding of their biological activities and facilitating the design of new therapeutic agents. For instance, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. The study identified compounds with significant inhibitory potency, providing insights into the design of new inhibitors for cancer therapy (Machado et al., 2015).

Structure-Activity Relationship (SAR) Studies

SAR studies of urea derivatives have revealed that chemical structure significantly influences their biological activities. For example, hindered ureas demonstrated unique reactivity under neutral conditions, undergoing efficient substitution reactions with various nucleophiles. This property underlines the importance of structural features in determining the reactivity and potential applications of urea derivatives in synthetic chemistry and drug design (Hutchby et al., 2009).

Future Directions

Future research could involve exploring the biological activity of this compound and related derivatives. This could involve testing the compound against various biological targets to determine its potential as a drug candidate .

properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYSHSFAWJPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

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